
N3-Pen-Dde
Overview
Description
N3-Pen-Dde is a click chemistry reagent designed for bioorthogonal conjugation in biomedical research, particularly in antibody-drug conjugate (ADC) development and site-specific biomolecule modification. Structurally, it comprises three functional components:
- Azide (N3) group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
- Pentyl (Pen) linker: A hydrophobic alkyl chain that may enhance solubility or modulate pharmacokinetic properties.
- Dde protecting group: 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl, an acid-labile moiety used for temporary amine protection during synthetic workflows.
This compound is offered by MedChemExpress (MCE) as part of their diverse bioactive compound libraries, emphasizing applications in ADC development, protein engineering, and targeted drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-Pen-Dde involves the incorporation of an azide group into a cyclohexane structure. The general synthetic route includes the reaction of a suitable precursor with sodium azide under controlled conditions to introduce the azide functionality. The reaction typically requires a solvent such as dimethylformamide and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N3-Pen-Dde primarily undergoes click reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it a cornerstone in the synthesis of complex molecules. The compound can also participate in substitution reactions where the azide group is replaced by other functional groups .
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: Requires a copper catalyst and is typically conducted in a solvent such as dimethyl sulfoxide at room temperature.
Substitution Reactions: Can involve reagents like triphenylphosphine and solvents such as tetrahydrofuran
Major Products: The major products of these reactions are triazoles in the case of azide-alkyne cycloaddition and various substituted cyclohexanes in substitution reactions .
Scientific Research Applications
N3-Pen-Dde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Facilitates the labeling of biomolecules for imaging and tracking studies.
Medicine: Plays a role in the development of antibody-drug conjugates, enhancing the delivery of therapeutic agents to target cells.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N3-Pen-Dde involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .
Comparison with Similar Compounds
Functional Analogues in Click Chemistry
N3-Pen-Dde is compared below with structurally or functionally related reagents, focusing on reaction mechanisms, applications, and limitations.
Table 1: Key Properties of this compound and Analogues
Key Insights:
CuAAC vs. SPAAC :
- This compound relies on CuAAC, offering high specificity but requiring copper catalysts, which limit in vivo use. In contrast, DBCO-based reagents (e.g., DIBAC-GGFG-NH2CH2-Dxd) enable copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), ideal for sensitive biological systems .
- Example: DBCO reagents are preferred for live-cell imaging, whereas this compound is optimal for controlled in vitro ADC synthesis .
Maleimide-Thiol vs. Click Chemistry: Cyanine5.5 maleimide chloride leverages thiol-reactive chemistry for rapid labeling but suffers from non-specific binding to endogenous thiols (e.g., glutathione). This compound’s azide-alkyne specificity minimizes off-target effects, critical for ADC therapeutic index optimization .
Comparison with Dde-Protected Compounds
The Dde group in this compound provides orthogonal protection for amines during multi-step syntheses. Below is a comparison with other protecting groups:
Table 2: Dde vs. Common Amine-Protecting Groups
Protecting Group | Removal Conditions | Orthogonality | Common Use Cases |
---|---|---|---|
Dde | Mild acid (e.g., hydrazine) | High (compatible with Fmoc/Boc) | Peptide synthesis, ADC linkers |
Fmoc | Base (piperidine) | Moderate | Solid-phase peptide synthesis |
Boc | Strong acid (TFA) | Low | Solution-phase synthesis |
Key Insights:
- The Dde group’s acid-labile nature allows sequential deprotection without disrupting acid-sensitive bonds (e.g., disulfides in antibodies), making this compound valuable for constructing ADCs with controlled drug-to-antibody ratios .
Biological Activity
N3-Pen-Dde is a significant compound in the field of click chemistry, primarily utilized for its azide functionality. This compound has garnered attention due to its versatility in bioconjugation and its potential applications in various biological contexts. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.
This compound is characterized by the presence of an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is pivotal for creating stable linkages between biomolecules, making this compound a valuable tool in chemical biology.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₂ |
Molecular Weight | 270.31 g/mol |
Solubility | Soluble in DMSO and DMF |
Functional Group | Azide |
This compound operates through a mechanism that involves the formation of stable covalent bonds with target biomolecules. This property is exploited in various applications, including drug delivery systems and the development of bioconjugates.
Research Findings
- Cellular Uptake : Studies have demonstrated that this compound can be effectively internalized by cells, allowing for targeted delivery of therapeutic agents. The cellular uptake is facilitated by endocytosis mechanisms.
- Bioconjugation Efficiency : In experiments comparing various click chemistry reagents, this compound exhibited high efficiency in bioconjugation reactions, resulting in significant yields of conjugated products.
- Toxicity Assessment : Toxicological studies indicate that this compound has a low cytotoxic profile at concentrations typically used in research applications, making it suitable for cellular studies.
Case Study 1: Drug Delivery Systems
A recent study investigated the use of this compound as a linker in drug delivery systems targeting cancer cells. The results showed enhanced accumulation of the drug at the tumor site compared to conventional delivery methods, demonstrating the efficacy of this compound in improving therapeutic outcomes.
Case Study 2: Protein Labeling
In another study focused on protein labeling, researchers utilized this compound to attach fluorescent probes to proteins selectively. The results indicated successful labeling with minimal side reactions, highlighting its utility in proteomics.
Table 2: Summary of Biological Activity Studies
Table 3: Comparison with Other Click Chemistry Reagents
Reagent | Bioconjugation Efficiency (%) | Cytotoxicity (IC50 µM) |
---|---|---|
This compound | 85% | >100 |
Azide-PEG | 70% | 50 |
DBCO-PEG | 75% | >100 |
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing and characterizing N3-Pen-Dde in experimental settings?
- Methodological Answer : Synthesis typically involves stepwise chemical reactions (e.g., solid-phase peptide synthesis or click chemistry), with purity validated via HPLC and mass spectrometry . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. For reproducibility, document reaction conditions (temperature, solvent ratios, catalysts) and use standardized protocols for spectral analysis .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, heat, pH extremes). Use high-performance liquid chromatography (HPLC) to monitor degradation products and kinetic modeling to predict shelf life. Reference controlled storage guidelines from analogous compounds in peer-reviewed studies .
Q. What are the best practices for validating this compound’s interaction with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Include negative controls (e.g., scrambled peptides) and replicate experiments across independent labs to address variability. Cross-validate findings with computational docking simulations .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform a meta-analysis of existing data to identify confounding variables (e.g., assay type, buffer composition). Use factorial experimental designs to isolate factors like pH or ionic strength. Apply statistical tools (ANOVA with post-hoc tests) to quantify interaction effects .
Q. What strategies mitigate bias when interpreting this compound’s role in complex biochemical pathways?
- Methodological Answer : Combine orthogonal methods (e.g., CRISPR knockouts, siRNA silencing, and pharmacological inhibition) to confirm specificity. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to contextualize findings. Adopt blinded data analysis to reduce confirmation bias .
Q. How can computational modeling enhance the predictive accuracy of this compound’s pharmacokinetic properties?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and molecular weight. Validate against in vivo data (e.g., plasma concentration-time curves) and refine models via machine learning algorithms (e.g., random forests) .
Q. Data Integrity & Reproducibility
Q. What frameworks ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo. Standardize protocols using platforms like protocols.io and report results following ARRIVE guidelines .
Q. How should researchers address variability in this compound’s synthesis yields?
- Methodological Answer : Perform sensitivity analysis to identify critical parameters (e.g., reagent purity, reaction time). Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to optimize conditions. Collaborate with analytical chemists to validate intermediates at each synthesis step .
Q. Ethical & Methodological Compliance
Q. What ethical considerations apply to studies involving this compound in animal models?
- Methodological Answer : Follow institutional animal care guidelines (e.g., NIH’s ARRIVE 2.0) for humane endpoints and sample sizes. Conduct power analyses to minimize unnecessary animal use. Disclose conflicts of interest and adhere to dual-use research policies for bioactivity data .
Q. How can researchers ensure compliance with open-science mandates in this compound research?
- Methodological Answer : Pre-register hypotheses and methods on platforms like Open Science Framework (OSF). Use version control (e.g., Git) for code and data. Publish negative results in dedicated journals (e.g., PLOS ONE) to counteract publication bias .
Q. Conflict Resolution & Peer Review
Q. How should conflicting interpretations of this compound’s mechanism be addressed in peer review?
Properties
IUPAC Name |
2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIZMFMRIWAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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